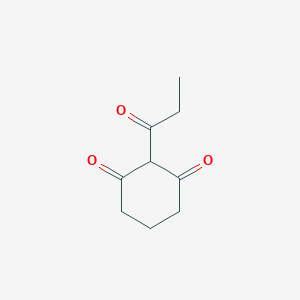

2-Propanoylcyclohexane-1,3-dione

Übersicht

Beschreibung

2-Propionyl-cyclohexane-1,3-dione is an organic compound belonging to the class of cyclohexane-1,3-dione derivatives. These compounds are known for their versatile chemical properties and significant applications in various fields, including chemistry, biology, and industry. The structure of 2-Propionyl-cyclohexane-1,3-dione consists of a cyclohexane ring with two keto groups at positions 1 and 3, and a propionyl group at position 2.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von 2-Propionylcyclohexan-1,3-dion beinhaltet typischerweise die Reaktion von Cyclohexan-1,3-dion mit Propionylchlorid in Gegenwart einer Base wie Pyridin. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung der Ausgangsmaterialien in das gewünschte Produkt zu gewährleisten .

Industrielle Produktionsmethoden: In industriellen Umgebungen kann die Produktion von 2-Propionylcyclohexan-1,3-dion unter Verwendung von kontinuierlichen Strömungsreaktoren hochskaliert werden. Diese Methode ermöglicht eine bessere Kontrolle der Reaktionsbedingungen, was zu höheren Ausbeuten und Reinheiten des Endprodukts führt. Die Verwendung von Katalysatoren und optimierten Reaktionsparametern erhöht die Effizienz des Prozesses weiter .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2-Propionylcyclohexan-1,3-dion unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können die Ketogruppen in Hydroxylgruppen umwandeln und so Diole bilden.

Substitution: Die Propionylgruppe kann unter geeigneten Bedingungen durch andere Acylgruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.

Substitution: Acylchloride und Anhydride werden für Substitutionsreaktionen verwendet.

Hauptsächlich gebildete Produkte:

Oxidation: Carbonsäuren.

Reduktion: Diole.

Substitution: Verschiedene Acylderivate.

Wissenschaftliche Forschungsanwendungen

Herbicidal Activity

Overview:

Recent studies have highlighted the herbicidal potential of 2-propanoylcyclohexane-1,3-dione derivatives. These compounds act as inhibitors of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for the biosynthesis of carotenoids and tocopherols in plants.

Key Findings:

- A study demonstrated that certain derivatives exhibited significant inhibitory activity against HPPD, with some compounds showing IC50 values lower than those of commercial herbicides like sulcotrione .

- The optimal side chain length for effective inhibition was found to be between 9 to 11 carbons, indicating a structure-activity relationship that can guide future synthesis .

Data Table: Herbicidal Activity of Selected Derivatives

| Compound | IC50 (μM) | Comparison Herbicide | IC50 (μM) |

|---|---|---|---|

| This compound derivative A | 0.18 ± 0.02 | Sulcotrione | 0.25 ± 0.02 |

| This compound derivative B | 0.20 ± 0.01 | Leptospermone | 0.30 ± 0.03 |

Synthetic Organic Chemistry

Overview:

The compound serves as a versatile intermediate in the synthesis of various organic molecules, particularly in constructing heterocycles and other complex structures.

Case Studies:

- Regioselective Synthesis: Research has shown that using this compound in reactions with hydrazines leads to the formation of tetrahydroindazolones with high regioselectivity. This method has been optimized to yield specific regioisomers efficiently .

- Condensation Reactions: The compound has been utilized in condensation reactions to produce a variety of substituted cyclohexanediones and related structures, demonstrating its utility in building chemical libraries for biological evaluation .

Data Table: Synthesis Outcomes Using this compound

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Condensation with Hydrazine | Tetrahydroindazolone A | 85 |

| Condensation with Aldehyde | Substituted Cyclohexanedione B | 75 |

Biological Evaluations

Overview:

The biological activity of derivatives derived from this compound has been explored extensively, revealing potential applications in medicinal chemistry.

Findings:

- Compounds synthesized from this precursor have shown promising results in inhibiting certain cancer cell lines and may serve as leads for drug development .

- The structural features imparted by the cyclohexanedione moiety are critical for biological activity, indicating a need for further exploration into their mechanisms of action .

Wirkmechanismus

The mechanism of action of 2-Propionyl-cyclohexane-1,3-dione involves the inhibition of specific enzymes, such as p-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is crucial for the biosynthesis of plastoquinone, an essential cofactor in photosynthesis. By inhibiting HPPD, the compound disrupts the metabolic pathways in plants, leading to their death .

Vergleich Mit ähnlichen Verbindungen

Sulcotrione: 2-[2-chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione.

Mesotrione: 2-[4-(methyl sulfonyl)-2-nitrobenzoyl]-1,3-cyclohexanedione.

Tembotrione: 2-{2-chloro-4-mesyl-3-[(2,2,2-trifluoro ethoxy)methyl] benzoyl} cyclohexane-1,3-dione.

Uniqueness: 2-Propionyl-cyclohexane-1,3-dione is unique due to its specific propionyl group, which imparts distinct chemical properties and reactivity compared to other cyclohexane-1,3-dione derivatives. This uniqueness makes it a valuable compound for various applications in scientific research and industry .

Biologische Aktivität

2-Propanoylcyclohexane-1,3-dione, a member of the cyclohexane-1,3-dione family, has garnered attention for its biological activity, particularly in herbicidal applications. This compound is structurally related to various natural products and synthetic derivatives that exhibit significant biological properties. The focus of this article is to explore the biological activity of this compound through synthesis, inhibition studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 196.24 g/mol. Its structure features a cyclohexane ring substituted with a propanoyl group and two keto groups at the 1 and 3 positions. This unique arrangement is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 196.24 g/mol |

| LogP | 1.54 |

| PSA | 51.21 Ų |

Herbicidal Activity

Recent studies have highlighted the herbicidal potential of this compound derivatives against p-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the biosynthesis of plastoquinone and carotenoids in plants. The inhibition of HPPD is a well-established mechanism for herbicides.

- Inhibition Studies : The most potent derivative tested showed an value of , which was slightly more effective than the commercial herbicide sulcotrione () . This suggests that modifications to the cyclohexane backbone can enhance herbicidal efficacy.

Structure-Activity Relationship (SAR)

Quantitative Structure-Activity Relationship (QSAR) analyses have been employed to understand the influence of structural features on biological activity. Key findings include:

- Optimal Side Chain Length : Compounds with an alkyl side chain of 11 carbons were identified as optimal for HPPD inhibition.

- Functional Group Impact : The presence of additional functional groups (e.g., double bonds or hydroxyl groups) beyond the essential structural features tends to decrease inhibitory activity .

Case Study 1: Synthesis and Testing

A series of derivatives were synthesized from natural products such as Peperomia. These derivatives were subjected to HPPD inhibition assays to evaluate their effectiveness as potential herbicides. The results indicated that structural variations significantly influenced their inhibitory potency.

Case Study 2: QSAR Modeling

A comprehensive QSAR model was developed based on the biological data collected from various derivatives. The model successfully predicted the activity of new compounds based on their structural characteristics, demonstrating a correlation between hydrophobic interactions and inhibitory efficacy .

Eigenschaften

IUPAC Name |

2-propanoylcyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-2-6(10)9-7(11)4-3-5-8(9)12/h9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVLHCJHTXAHANV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1C(=O)CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50448337 | |

| Record name | 2-propanoylcyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104775-30-6 | |

| Record name | 2-Propanoylcyclohexane-1,3-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104775306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-propanoylcyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PROPANOYLCYCLOHEXANE-1,3-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY8ZLE22RB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.